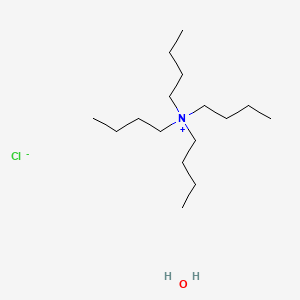
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde
概要
説明
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H6O5. It is a derivative of benzene, featuring three formyl groups (-CHO) and two hydroxyl groups (-OH) attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be synthesized through several methods. One common approach involves the reaction of resorcinol (1,3-dihydroxybenzene) with hexamethylenetetramine (HMTA) in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product .
Reaction Conditions:
Starting Materials: Resorcinol, Hexamethylenetetramine
Catalyst: Acid (e.g., hydrochloric acid)
Temperature: Elevated temperatures (e.g., 80°C)
Solvent: Aqueous medium
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Aqueous medium, Elevated temperatures
Reduction: Sodium borohydride, Lithium aluminum hydride, Anhydrous conditions, Room temperature
Substitution: Electrophiles (e.g., halogens, nitro groups), Acid catalysts, Room temperature to elevated temperatures
Major Products Formed
Oxidation: 2,4-Dihydroxybenzene-1,3,5-tricarboxylic acid
Reduction: 2,4-Dihydroxybenzene-1,3,5-trimethanol
Substitution: Various substituted derivatives depending on the electrophile used
科学的研究の応用
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde involves its ability to undergo various chemical transformations due to the presence of reactive formyl and hydroxyl groups. These functional groups allow the compound to participate in nucleophilic addition, condensation, and other reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
類似化合物との比較
2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds, such as:
2,4,6-Triformylresorcinol: Similar structure but with three formyl groups and three hydroxyl groups.
2,4,6-Triformylphloroglucinol: Contains three formyl groups and three hydroxyl groups, often used in the synthesis of covalent organic frameworks.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Features three hydroxyl groups and three formyl groups, used in similar applications as this compound.
Uniqueness: this compound is unique due to its specific arrangement of formyl and hydroxyl groups, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
特性
IUPAC Name |
2,4-dihydroxybenzene-1,3,5-tricarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-2-5-1-6(3-11)9(14)7(4-12)8(5)13/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPNDKRJQPJVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1C=O)O)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3069286.png)









![3-[[[Dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B3069365.png)



